molecular formula C13H10N2 B1276036 2-Methyl-1,10-phenanthroline CAS No. 3002-77-5

2-Methyl-1,10-phenanthroline

Cat. No.: B1276036
CAS No.: 3002-77-5
M. Wt: 194.23 g/mol
InChI Key: LQZDYPHFVGRHKD-UHFFFAOYSA-N
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Description

2-Methyl-1,10-phenanthroline is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Biological Activity

2-Methyl-1,10-phenanthroline derivatives demonstrate significant biological activity, particularly in the context of cancer research. A study by Brodie, Collins, and Aldrich-Wright (2004) examined platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline. These compounds showed varying degrees of cytotoxicity against the L1210 Murine leukaemia cell line, with specific methylated derivatives exhibiting greater biological activity. This study highlights the potential of these compounds in cancer treatment research due to their ability to intercalate with DNA and induce cytotoxic effects (Brodie, Collins, & Aldrich-Wright, 2004).

Synthesis and Catalysis

This compound serves as a precursor in synthesizing various substituted phenanthroline ligands. O'Neill and Helquist (1999) demonstrated that 1,10-phenanthroline couples with ketones to produce derivatives with potential applications as ligands in metal-promoted reactions, including asymmetric catalysis. This synthesis method allows for the creation of new substituted phenanthrolines with diverse applications in catalysis and organic synthesis (O'Neill & Helquist, 1999).

Luminescent Materials and Metal Complexes

Accorsi, Listorti, Yoosaf, and Armaroli (2009) explored the use of 1,10-phenanthroline and its derivatives in designing luminescent molecules and metal complexes. Due to its structural properties like rigidity and chelating capability, 1,10-phenanthroline is a versatile material for creating UV-Vis-NIR luminescent organic derivatives and coordination compounds. These compounds find applications in various analytical and technological areas (Accorsi et al., 2009).

Application in Photocatalysis

The synthesis and photocatalytic behavior of copper(I) complexes obtained from 1,10-phenanthroline ligands with increasingly bulky 2,9-substituents were studied by Cetin et al. (2017). These complexes exhibited significant photoredox catalytic activity in atom-transfer radical-addition reactions, providing insights into potential applications in photocatalysis and organic synthesis (Cetin et al., 2017).

Safety and Hazards

Safety data sheets suggest that 2-Methyl-1,10-phenanthroline may pose certain hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Future research directions include the design of new ligands based on 1,10-phenanthroline functionalized by phenothiazine and carbazole units . These could be used as possible ligands for further complexation with metal cations . The development of methods that use base metals, especially iron, as catalysts for alkene hydrosilylation is a growing area of research .

Mechanism of Action

Target of Action

2-Methyl-1,10-phenanthroline primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance and chemotaxis respectively .

Mode of Action

It is known that 1,10-phenanthroline and its derivatives form strong complexes with most metal ions . This suggests that this compound might interact with its targets by chelating metal ions, thereby affecting the function of these proteins .

Biochemical Pathways

It has been reported that complexes of 1,10-phenanthroline can catalyze the electrochemical reduction of carbon dioxide to a mixture of carbon monoxide, formate, and oxalate . This suggests that this compound might influence similar biochemical reactions.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a substrate of p-glycoprotein, which can affect its distribution in the body . It is also an inhibitor of CYP1A2 and CYP3A4, which are important enzymes involved in drug metabolism .

Result of Action

It has been suggested that 1,10-phenanthroline and its derivatives can induce autophagy in macrophages, leading to the killing of naturally resistant intracellular bacteria . This suggests that this compound might have similar effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its interaction with targets and its solubility . Additionally, the presence of metal ions in the environment can affect the compound’s ability to form complexes .

Properties

IUPAC Name

2-methyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-9-4-5-11-7-6-10-3-2-8-14-12(10)13(11)15-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZDYPHFVGRHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406766
Record name 2-methyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3002-77-5
Record name 2-methyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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